molecular formula C6H8N2O2S B028350 (2-Amino-thiazol-5-yl)-acetic acid methyl ester CAS No. 110295-93-7

(2-Amino-thiazol-5-yl)-acetic acid methyl ester

Cat. No. B028350
CAS RN: 110295-93-7
M. Wt: 172.21 g/mol
InChI Key: SAQBFOVDJDGAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Amino-thiazol-5-yl)-acetic acid methyl ester” is a chemical compound with the molecular formula C6H8N2O2S . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for “(2-Amino-thiazol-5-yl)-acetic acid methyl ester” is 1S/C6H8N2O2S.BrH/c1-10-5(9)2-4-3-8-6(7)11-4;/h3H,2H2,1H3,(H2,7,8);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(2-Amino-thiazol-5-yl)-acetic acid methyl ester” has a molecular weight of 172.20 . It is a yellow solid with a density of 1.552g/cm3 . The compound has a boiling point of 399ºC at 760mmHg .

Scientific Research Applications

Antioxidant Activity

Methyl 2-(2-aminothiazol-5-yl)acetate: has been utilized in the synthesis of derivatives that exhibit significant antioxidant properties. These derivatives have been tested against various oxidative stress markers and have shown to possess the ability to scavenge free radicals, which are implicated in numerous chronic degenerative diseases .

Anticancer Applications

The compound’s derivatives have demonstrated anti-proliferative effects on cancer cell lines, such as HepG2. This suggests potential applications in cancer treatment, where these derivatives could be used to inhibit the growth of cancerous cells .

Antimicrobial Properties

Research indicates that derivatives of Methyl 2-(2-aminothiazol-5-yl)acetate have been associated with antimicrobial activity. This makes them valuable in the development of new antibiotics and antiseptics to combat resistant strains of bacteria .

Anti-inflammatory Uses

The anti-inflammatory potential of this compound’s derivatives is another area of interest. They could be used in the treatment of various inflammatory conditions, providing a synthetic pathway for developing new anti-inflammatory drugs .

Drug Development

Due to its versatile biological activities, Methyl 2-(2-aminothiazol-5-yl)acetate serves as a key intermediate in drug development. It’s a building block for synthesizing a wide range of therapeutically active molecules .

Synthesis of Heterocyclic Compounds

The compound is integral in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals. Its role in the multicomponent synthesis of tri-substituted methane derivatives is particularly noteworthy, contributing to the green chemistry approach by avoiding metal catalysts and simplifying purification processes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

methyl 2-(2-amino-1,3-thiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-10-5(9)2-4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQBFOVDJDGAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359441
Record name (2-Amino-thiazol-5-yl)-acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-thiazol-5-yl)-acetic acid methyl ester

CAS RN

110295-93-7
Record name (2-Amino-thiazol-5-yl)-acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.